
1,3,7,8-Tetrametilxantina
Descripción general
Descripción
PMID28870136-Compound-36 es un fármaco de molécula pequeña desarrollado por el Hospital de Investigación Infantil St. Jude. Es un inhibidor selectivo e irreversible de la tirosina quinasa de Bruton. Este compuesto se está estudiando por su potencial para tratar la artritis reumatoide y ha demostrado eficacia en modelos preclínicos de la enfermedad .
Aplicaciones Científicas De Investigación
PMID28870136-Compound-36 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como herramienta para estudiar la inhibición de la tirosina quinasa de Bruton. En biología, se utiliza para investigar el papel de la tirosina quinasa de Bruton en la señalización celular y la proliferación. En medicina, se está estudiando por su potencial para tratar la artritis reumatoide y otras enfermedades que involucran la tirosina quinasa de Bruton. En la industria, se puede utilizar en el desarrollo de nuevos fármacos dirigidos a la tirosina quinasa de Bruton .
Mecanismo De Acción
PMID28870136-Compound-36 ejerce sus efectos inhibiendo selectiva e irreversiblemente la tirosina quinasa de Bruton. Esta inhibición previene la activación de las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. Los objetivos moleculares de este compuesto incluyen la tirosina quinasa de Bruton y otras quinasas relacionadas .
Análisis Bioquímico
Biochemical Properties
1,3,7,8-Tetramethylxanthine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where 1,3,7,8-Tetramethylxanthine acts as an antagonist. This interaction prevents the binding of adenosine, leading to increased neuronal activity and alertness. Additionally, 1,3,7,8-Tetramethylxanthine inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) within cells .
Cellular Effects
1,3,7,8-Tetramethylxanthine influences various cellular processes. It enhances cell signaling pathways by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to changes in gene expression and cellular metabolism. In neurons, 1,3,7,8-Tetramethylxanthine promotes the release of neurotransmitters such as dopamine and norepinephrine, thereby enhancing cognitive function and mood .
Molecular Mechanism
At the molecular level, 1,3,7,8-Tetramethylxanthine exerts its effects through several mechanisms. It binds to adenosine receptors, blocking their inhibitory effects on neurotransmitter release. This binding increases neuronal firing and neurotransmitter release. Additionally, 1,3,7,8-Tetramethylxanthine inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP. The elevated cAMP levels activate PKA, leading to phosphorylation of various target proteins and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,7,8-Tetramethylxanthine can vary over time. The compound is relatively stable, but its effects may diminish with prolonged exposure due to receptor desensitization. Studies have shown that repeated administration of 1,3,7,8-Tetramethylxanthine can lead to tolerance, where higher doses are required to achieve the same effects. Long-term exposure may also result in changes in gene expression and cellular adaptation .
Dosage Effects in Animal Models
The effects of 1,3,7,8-Tetramethylxanthine in animal models vary with dosage. At low doses, it enhances cognitive function and alertness without significant adverse effects. At high doses, 1,3,7,8-Tetramethylxanthine can cause toxicity, including symptoms such as restlessness, tremors, and increased heart rate. The threshold for toxic effects varies among different animal species, and careful dosage management is essential in experimental settings .
Metabolic Pathways
1,3,7,8-Tetramethylxanthine is metabolized primarily in the liver. It undergoes demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes. The primary metabolites include 1,3,7-trimethylxanthine and 1,3,8-trimethylxanthine. These metabolites are further broken down and excreted in the urine. The metabolic pathways of 1,3,7,8-Tetramethylxanthine are similar to those of caffeine, with some variations in the specific enzymes involved .
Transport and Distribution
Within cells, 1,3,7,8-Tetramethylxanthine is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to various tissues, including the liver, kidneys, and muscles. Transporters such as organic cation transporters may facilitate its uptake into cells .
Subcellular Localization
1,3,7,8-Tetramethylxanthine is primarily localized in the cytoplasm and nucleus of cells. It can interact with nuclear receptors and influence gene expression. Post-translational modifications, such as phosphorylation, may affect its localization and activity. The compound’s ability to modulate cAMP levels also impacts its subcellular distribution and function .
Métodos De Preparación
La preparación de PMID28870136-Compound-36 implica varias rutas sintéticas y condiciones de reacción. Un método incluye agregar un solvente, una fuente de nitrógeno, un compuesto carbonílico y un catalizador a una caldera de reacción de alta presión. Se introduce hidrógeno hasta que la presión alcanza 0.1-3.0 MPa, y la temperatura de reacción se controla entre 30-180 grados Celsius durante 0.1-36 horas . Los métodos de producción industrial pueden implicar pasos similares, pero a mayor escala con condiciones optimizadas para un mayor rendimiento y pureza.
Análisis De Reacciones Químicas
PMID28870136-Compound-36 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen hidrógeno, catalizadores y temperaturas y presiones controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas .
Comparación Con Compuestos Similares
PMID28870136-Compound-36 es único en su selectividad e inhibición irreversible de la tirosina quinasa de Bruton. Compuestos similares incluyen otros inhibidores de la tirosina quinasa de Bruton, como PMID28870136-Compound-37 y PMID28870136-Compound-38. Estos compuestos pueden tener diferentes perfiles de selectividad y mecanismos de acción, pero todos se dirigen a la tirosina quinasa de Bruton .
Actividad Biológica
1,3,7,8-Tetramethylxanthine, commonly known as caffeine, is a methylated xanthine derivative that exhibits a wide range of biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,3,7,8-Tetramethylxanthine (C9H12N4O2) is a dimethylated derivative of xanthine. Its structural formula is:
This compound is characterized by four methyl groups attached to the xanthine backbone, which significantly influences its pharmacological properties.
Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. This antagonism leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, enhancing neurotransmitter release and promoting various physiological effects:
- Central Nervous System Stimulation : Caffeine enhances alertness and reduces fatigue by blocking adenosine's inhibitory effects on neuronal activity .
- Cardiovascular Effects : It increases heart rate and myocardial contractility through its action on cardiac adenosine receptors .
- Metabolic Effects : Caffeine has been shown to enhance lipolysis and increase metabolic rate, contributing to weight management strategies .
1. Neuroprotective Effects
Research indicates that caffeine may have neuroprotective properties against neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies suggest that caffeine consumption is associated with a reduced risk of developing these conditions due to its ability to block adenosine receptors that may promote neuroinflammation .
2. Anti-inflammatory Properties
Caffeine may exacerbate acute inflammatory liver injury by weakening immunosuppressive mechanisms. In experimental models, caffeine administration has been shown to influence cytokine production and liver enzyme levels during inflammatory responses .
3. Cardiovascular Impact
Caffeine consumption can lead to increased heart rate and blood pressure in sensitive individuals. However, moderate intake has been associated with protective cardiovascular effects in some populations due to its antioxidant properties .
Case Studies
Case Study 1: Caffeine Overdose
A notable case involved a healthy individual who ingested 5000 mg of caffeine accidentally. The patient exhibited severe symptoms such as polymorphic broad complex QRS tachycardia and metabolic acidosis. This case highlights the potential dangers of excessive caffeine consumption and the importance of understanding individual tolerance levels .
Case Study 2: Caffeine and Liver Injury
In a study involving mice subjected to liver inflammation models, caffeine was administered prior to inducing liver injury. Results indicated that caffeine exacerbated liver damage as evidenced by increased serum transaminase levels and histological changes in liver tissue .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Neuroprotection | Reduces risk of neurodegenerative diseases through adenosine receptor blockade |
Anti-inflammatory | Can exacerbate liver injury under certain conditions |
Cardiovascular effects | Increases heart rate; potential protective effects at moderate doses |
Metabolic enhancement | Increases metabolic rate and promotes lipolysis |
Propiedades
IUPAC Name |
1,3,7,8-tetramethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHOHMIVKIHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232215 | |
Record name | 1-Methylcaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-66-6 | |
Record name | 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.